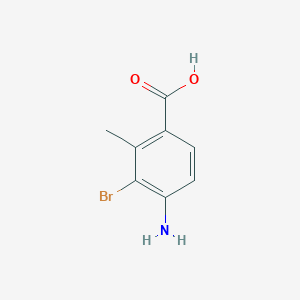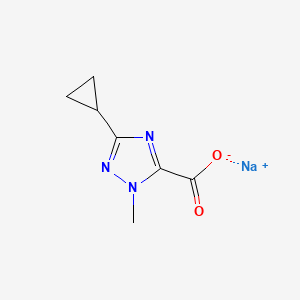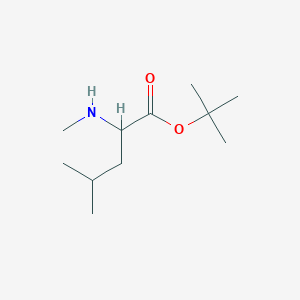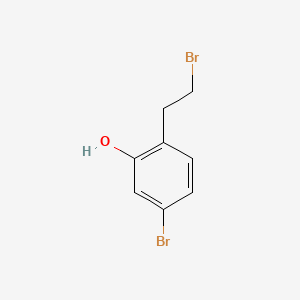
5-Bromo-2-(2-bromoethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-bromoethyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with bromine atoms at the 5th position and a 2-bromoethyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-bromoethyl)phenol typically involves the bromination of 2-(2-bromoethyl)phenol. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-bromoethyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the phenol ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron powder.
Substitution Reactions: Common nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Substituted Phenols: Depending on the reagents used, various substituted phenols can be formed.
Bromoethyl Derivatives: Nucleophilic substitution of the bromoethyl group can lead to the formation of different bromoethyl derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-bromoethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-bromoethyl)phenol involves its interaction with specific molecular targets. The bromine atoms and the phenol group can form hydrogen bonds and interact with various enzymes and proteins, leading to inhibition or activation of biological pathways . The bromoethyl group can also participate in nucleophilic substitution reactions, further modifying its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenol: A simpler brominated phenol with only one bromine atom.
4-Bromo-2-(2-bromoethyl)phenol: Another brominated phenol with different substitution patterns.
Uniqueness
5-Bromo-2-(2-bromoethyl)phenol is unique due to the presence of both a bromoethyl group and a bromine atom on the phenol ring
Propiedades
Fórmula molecular |
C8H8Br2O |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
5-bromo-2-(2-bromoethyl)phenol |
InChI |
InChI=1S/C8H8Br2O/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,11H,3-4H2 |
Clave InChI |
HSSCNKNTMKOPMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B13515248.png)
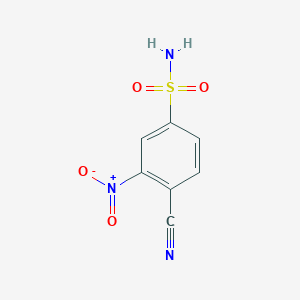
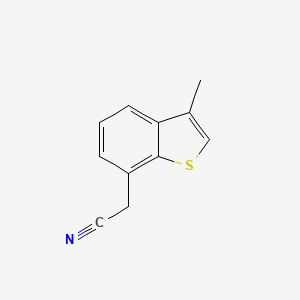
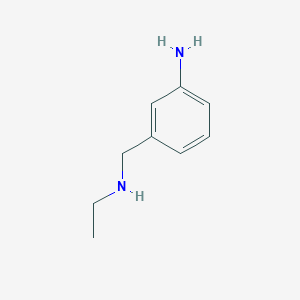
![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)
![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)
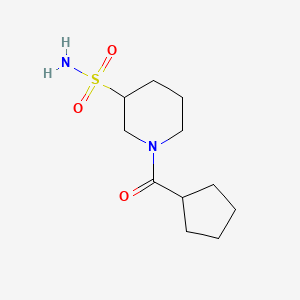
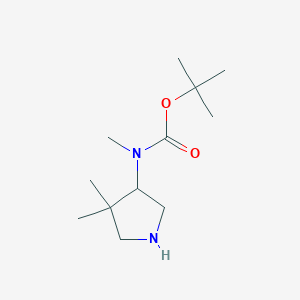
amine](/img/structure/B13515310.png)
